molecular formula C46H61N6O8PSi B12280123 2'-O-tert-Butyldimethylsilyl-5'-O-DMT-inosine 3'-CE phosphoramidite

2'-O-tert-Butyldimethylsilyl-5'-O-DMT-inosine 3'-CE phosphoramidite

Cat. No.: B12280123
M. Wt: 885.1 g/mol
InChI Key: ZUFMOUFQBYZIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite is a modified ribonucleoside with significant antiviral and anticancer properties. This compound has shown inhibitory activity against DNA synthesis in vitro and is capable of inhibiting the growth of cells infected with influenza A virus, herpes simplex virus type 2, and human lymphocytic leukemia cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite involves multiple steps. The starting material, inosine, undergoes protection at the 2’-hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole. The 5’-hydroxyl group is then protected with 4,4’-dimethoxytrityl chloride (DMT-Cl) in pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using chromatography techniques and characterized using NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used in the synthesis of modified oligonucleotides for research purposes.

    Biology: Employed in studies involving DNA and RNA synthesis and modification.

    Medicine: Investigated for its antiviral and anticancer properties, particularly against influenza A virus, herpes simplex virus type 2, and human lymphocytic leukemia cells.

    Industry: Utilized in the production of synthetic oligonucleotides for various applications

Mechanism of Action

The mechanism of action of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite involves the inhibition of DNA synthesis. The compound targets the DNA polymerase enzyme, preventing the incorporation of nucleotides into the growing DNA strand. This inhibition leads to the cessation of DNA replication and ultimately cell death. The molecular pathways involved include the activation of apoptotic pathways in infected or cancerous cells .

Comparison with Similar Compounds

2’-O-tert-Butyldimethylsilyl-5’-O-DMT-inosine 3’-CE phosphoramidite is unique due to its specific modifications at the 2’- and 5’-positions, which enhance its stability and specificity. Similar compounds include:

    5’-O-DMT-2’-O-tert-Butyldimethylsilyl-Inosine 3’-CE phosphoramidite: Similar structure but different protecting groups.

    DMT-2’-O-TBDMS-G(iBu)-CE-Phosphoramidite: Contains a guanosine base instead of inosine.

    3’-O-TERT-BUTYLDIMETHYLSILYL-5’-O-DMT-N2-ISOBUTYRYLGUANOSINE 2’-CE PHOSPHORAMIDITE: Another guanosine derivative with different protecting groups .

Properties

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H61N6O8PSi/c1-31(2)52(32(3)4)61(57-27-15-26-47)59-40-38(58-44(41(40)60-62(10,11)45(5,6)7)51-30-50-39-42(51)48-29-49-43(39)53)28-56-46(33-16-13-12-14-17-33,34-18-22-36(54-8)23-19-34)35-20-24-37(55-9)25-21-35/h12-14,16-25,29-32,38,40-41,44H,15,27-28H2,1-11H3,(H,48,49,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFMOUFQBYZIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H61N6O8PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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